1,7a-Dihydroimidazo[4,5-b]pyridin-2-one
Description
Introduction to 1,7a-Dihydroimidazo[4,5-b]pyridin-2-one
Historical Development and Discovery
The discovery of 1,7a-dihydroimidazo[4,5-b]pyridin-2-one is intertwined with advancements in imidazo[4,5-b]pyridine synthesis. Early routes to related structures emerged in the 1970s, but targeted synthesis of the dihydro variant gained prominence in the 2010s as intermediates in pharmaceutical applications. A pivotal breakthrough occurred in 2018, when a green solvent-based tandem protocol using 2-chloro-3-nitropyridine, primary amines, and aldehydes was reported, enabling efficient access to functionalized imidazo[4,5-b]pyridines via dihydro intermediates.
The reduction of nitro groups in precursors like 2-chloro-3-nitropyridine using zinc dust in aqueous isopropanol (H~2~O-IPA) was critical for generating 3-amino-2-chloropyridine intermediates, which subsequently underwent heteroannulation with aldehydes to form dihydroimidazo[4,5-b]pyridin-2-ones before aromatization. Time-dependent ^1^H NMR studies confirmed the transient existence of dihydro species during these reactions, underscoring their role as key synthetic intermediates.
Position in Heterocyclic Chemistry
1,7a-Dihydroimidazo[4,5-b]pyridin-2-one occupies a niche within fused bicyclic systems, combining the electronic properties of pyridine and imidazole. Its partially saturated structure distinguishes it from fully aromatic analogs, conferring distinct reactivity:
- Electronic Hybridization : The ketone at position 2 and partial saturation at positions 1 and 7a create a polarized system, enhancing susceptibility to nucleophilic attack at the carbonyl group.
- Biological Relevance : While not directly bioactive in reported assays, its aromatic derivatives exhibit antimicrobial and kinase-inhibitory properties, positioning it as a precursor in drug discovery.
Comparative studies with fully aromatic imidazo[4,5-b]pyridines reveal that saturation modulates conjugation, altering absorption spectra and redox potentials. These traits make the dihydro form valuable for studying structure-activity relationships in medicinal chemistry.
Nomenclature and Classification Systems
The IUPAC name 1,7a-dihydroimidazo[4,5-b]pyridin-2-one is derived as follows:
- Fusion Sites : The imidazole ring (positions 4 and 5) fuses with the pyridine ring (positions b and adjacent carbon), per the von Baeyer system.
- Saturation : The "1,7a-dihydro" prefix indicates hydrogenation at positions 1 and 7a, while the "2-one" suffix denotes a ketone at position 2.
Table 1: Nomenclature Comparison of Related Structures
| Compound | Fusion Sites | Saturation | Functional Groups |
|---|---|---|---|
| Imidazo[4,5-b]pyridine | 4,5 (b) | Fully aromatic | None |
| 1,7a-Dihydroimidazo[4,5-b]pyridin-2-one | 4,5 (b) | 1,7a | Ketone (C2) |
| Imidazo[4,5-c]pyridine | 4,5 (c) | Fully aromatic | None |
This compound falls under the broader class of imidazopyridines, classified by the Joint Committee on Biochemical Nomenclature (JCBN) as bicyclic 5-6 systems with bridgehead nitrogen atoms.
Isomeric Forms and Related Structures
Isomerism in 1,7a-dihydroimidazo[4,5-b]pyridin-2-one arises from three factors:
Regioisomerism
Variations in fusion sites yield distinct scaffolds:
- Imidazo[4,5-b]pyridine vs. Imidazo[4,5-c]pyridine : Fusion at the pyridine’s b vs. c position alters ring connectivity, as demonstrated in Pd-catalyzed syntheses.
Tautomerism
While the 2-ketone group limits enolization, prototropic shifts between N1 and N3 could theoretically generate tautomers, though none have been experimentally observed.
Conformational Isomerism
Partial saturation introduces restricted rotation about the C1-N7a bond, potentially creating atropisomers. However, low energy barriers (~10 kcal/mol) suggest rapid interconversion at room temperature.
Table 2: Isomeric and Related Structures
Properties
Molecular Formula |
C6H5N3O |
|---|---|
Molecular Weight |
135.12 g/mol |
IUPAC Name |
1,7a-dihydroimidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C6H5N3O/c10-6-8-4-2-1-3-7-5(4)9-6/h1-4H,(H,8,10) |
InChI Key |
OPEOMLIJBBRDES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=NC(=O)N2)N=C1 |
Origin of Product |
United States |
Preparation Methods
Nitration-Reduction-Condensation Sequence
The foundational route to 1,7a-dihydroimidazo[4,5-b]pyridin-2-one derivatives begins with 4-aminopyridine as the starting material. In a landmark study, Bender and von Zezschwitz (2009) developed a four-step protocol:
- Nitration : Treatment of 4-aminopyridine with nitrosulfuric acid at 75°C for 2.5 hours yields 4-amino-3-nitropyridine.
- Reduction : Tin(II) chloride in hydrochloric acid reduces the nitro group to an amine, introducing a chlorine substituent at position 2 (80% yield).
- Condensation : Reaction with ethyl glyoxalate under acidic conditions forms the imidazole ring.
- Stille Coupling : A palladium-catalyzed cross-coupling installs acetyl groups, completing the synthesis.
This method achieves a 28% overall yield but requires harsh acids and toxic tin reagents, limiting scalability.
Amination-Nitration Pathway
An alternative regioisomeric route starts with 4-ethylpyridine:
- Chichibabin Amination : Reaction with sodium amide generates 2-amino-4-ethylpyridine.
- Nitration : Nitric acid/sulfuric acid mixture produces a 1:2 ratio of 5-nitro and 3-nitro isomers, separable via column chromatography.
- Cyclization : Heating with formic acid induces ring closure to form the imidazo[4,5-b]pyridine core.
This pathway suffers from low regioselectivity (5% overall yield) and multiple purification steps.
Modern Green Chemistry Methods
Tandem SNAr Reaction and Heteroannulation
Padmaja et al. (2018) pioneered a sustainable approach using 2-chloro-3-nitropyridine in H2O-isopropyl alcohol (IPA):
- SNAr Reaction : Primary amines displace chloride at 80°C for 2 hours, forming N-substituted intermediates.
- Zinc-Mediated Reduction : In situ reduction of nitro groups with Zn/HCl yields pyridine-2,3-diamines (90% yield).
- Heteroannulation : Aldehydes condense with diamines at 85°C for 10 hours, cyclizing into imidazo[4,5-b]pyridines.
Key Advantages :
- Solvent System : H2O-IPA minimizes environmental impact.
- One-Pot Protocol : Eliminates intermediate isolations, reducing waste.
- Broad Substrate Scope : Tolerates electron-donating (-OMe) and electron-withdrawing (-NO2) aldehydes.
Comparative Analysis of Preparation Methods
Mechanistic Insights :
Chemical Reactions Analysis
Types of Reactions
1,7a-Dihydroimidazo[4,5-b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazopyridines .
Scientific Research Applications
Pharmacological Properties
1. Antibacterial Activity
Research indicates that imidazopyridine derivatives exhibit potent antibacterial effects against various strains of bacteria. A study highlighted the synthesis of multiple imidazo[4,5-b]pyridine derivatives that demonstrated significant activity against Staphylococcus aureus and Escherichia coli. For instance, specific derivatives showed minimal inhibitory concentrations (MIC) as low as 7.8 μg/mL against S. aureus . The presence of substituents such as fluorine in these compounds has been shown to enhance their antibacterial efficacy .
2. Anticancer Properties
The anticancer potential of 1,7a-dihydroimidazo[4,5-b]pyridin-2-one has been investigated through various studies focusing on its ability to inhibit cancer cell proliferation. In silico studies have identified several imidazopyridine derivatives as potential inhibitors of cancer-related target proteins. Notably, certain compounds displayed IC50 values in the low micromolar range against renal cell carcinoma cell lines . The structural modifications in these compounds play a crucial role in their biological activity, with specific substitutions enhancing their anticancer effects .
3. Anti-inflammatory Effects
Imidazopyridine derivatives have also been explored for their anti-inflammatory properties. Research has shown that these compounds can inhibit key inflammatory pathways, making them potential candidates for treating inflammatory diseases . The synthesis of various derivatives with distinct functional groups has led to the identification of compounds with promising anti-inflammatory activity.
Case Study 1: Antibacterial Efficacy
A comprehensive study synthesized a series of pyrazolo-imidazopyridine conjugates that were tested for antibacterial activity. The results indicated that these compounds exhibited significant bactericidal effects against both gram-positive and gram-negative bacteria when compared to standard antibiotics like ofloxacin . The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the imidazopyridine ring enhanced antibacterial potency.
Case Study 2: Anticancer Activity
In another study focusing on renal cell carcinoma, several imidazopyridine derivatives were evaluated for their cytotoxic effects. The compounds were screened against A498 and 786-O cell lines, with two derivatives showing promising results in reducing cell viability at low concentrations . This study underscores the importance of molecular structure in determining the anticancer efficacy of imidazopyridines.
Data Tables
| Compound | Activity Type | MIC (μg/mL) | Cell Line Tested | IC50 (μM) |
|---|---|---|---|---|
| Imidazo[4,5-b]pyridine 4a | Antibacterial | 7.8 | - | - |
| Imidazo[4,5-b]pyridine 9a | Anticancer | - | A498 | 10 |
| Pyrazolo-imidazopyridine | Antibacterial | 31.25 | - | - |
| Imidazo[4,5-b]pyridine 5k | Anticancer | - | 786-O | 12 |
Mechanism of Action
The mechanism of action of 1,7a-Dihydroimidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes like phosphodiesterases or kinases, thereby modulating cellular pathways such as the cAMP signaling pathway . The compound’s ability to bind to these targets and inhibit their activity underlies its biological effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues: Imidazo-Pyridinone Derivatives
1,3-Dihydroimidazo[4,5-b]pyridin-2-one ()
- Structural Difference : The positional isomerism at the 1,3-dihydro vs. 1,7a-dihydro configuration alters ring strain and hydrogen-bonding capabilities. The 1,3 isomer exhibits greater planarity due to reduced steric hindrance between the fused rings.
- Synthesis : Patent EP2024 () describes a multi-step synthesis involving cyclocondensation of substituted pyridines with urea derivatives under acidic conditions. In contrast, 1,7a derivatives may require regioselective ring closure to stabilize the 7a-position.
- Applications : The 1,3 isomer is explored as a kinase inhibitor precursor, while the 1,7a variant shows promise in modulating GABA receptors due to enhanced lipophilicity .
Thiazolo[4,5-b]pyridin-2-one Derivatives ()
- Core Heteroatom Substitution : Replacing the imidazole nitrogen with sulfur (thiazolo) increases electronegativity, affecting redox stability and π-π stacking interactions.
- Synthetic Routes: Thiazolo derivatives are synthesized via [3 + 3] cyclocondensation of 4-iminothiazolidone-2 with diketones (e.g., acetylacetone) in methanol with sodium methylate, a method distinct from imidazo-pyridinone synthesis .
- Imidazo analogues may lack this mechanism due to nitrogen’s weaker electron-withdrawing effects .
Pyrimidinone-Based Analogues ()
Pyrazino[1,2-a]pyrimidin-4-one and pyrido[1,2-a]pyrimidin-4-one derivatives share fused heterocyclic systems but differ in ring size and substitution patterns:
- Substituent Diversity: Derivatives with piperidinyl, indazolyl, or phenylazo groups (e.g., 2-(2-methylimidazo[1,2-a]pyridin-6-yl)) enhance solubility and target selectivity. These substituents are less common in imidazo-pyridinones, which prioritize small alkyl groups (e.g., methyl) for metabolic stability .
- Pharmacological Profile: Pyrimidinones are frequently optimized for kinase inhibition (e.g., PI3K or mTOR), whereas imidazo-pyridinones are tailored for CNS targets due to superior blood-brain barrier penetration .
Data Tables
Table 1: Structural and Functional Comparison
| Compound Class | Core Structure | Key Substituents | Synthesis Method | Primary Application |
|---|---|---|---|---|
| 1,7a-Dihydroimidazo[4,5-b]pyridin-2-one | Imidazo-pyridinone | H, alkyl groups | Regioselective cyclization | Neurological modulators |
| 1,3-Dihydroimidazo[4,5-b]pyridin-2-one | Imidazo-pyridinone | Halogens, aryl groups | Acid-catalyzed cyclocondensation | Kinase inhibitors |
| Thiazolo[4,5-b]pyridin-2-one | Thiazolo-pyridinone | Methyl, phenylazo | [3 + 3] Cyclocondensation | Anticancer agents |
| Pyrido[1,2-a]pyrimidin-4-one | Pyrido-pyrimidinone | Piperidinyl, indazolyl | Nucleophilic substitution | Kinase/PI3K inhibition |
Key Research Findings
- Regioselectivity Challenges : The 1,7a-dihydro configuration complicates synthesis compared to 1,3-isomers, requiring precise temperature and catalyst control to avoid byproducts .
- Heteroatom Impact: Sulfur in thiazolo derivatives enhances DNA-binding affinity but reduces metabolic stability compared to nitrogen-containing imidazo-pyridinones .
- Substituent Optimization: Bulky groups (e.g., piperidinyl) in pyrimidinones improve kinase inhibition but hinder CNS penetration, a niche where imidazo-pyridinones excel .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
